molecular formula C6H14N2 B1301898 4-Amino-1-methylpiperidine CAS No. 41838-46-4

4-Amino-1-methylpiperidine

Cat. No. B1301898
CAS RN: 41838-46-4
M. Wt: 114.19 g/mol
InChI Key: ALOCUZOKRULSAA-UHFFFAOYSA-N
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Description

4-Amino-1-methylpiperidine is a chemical compound that is part of the 4-aminopiperidine class, which includes a variety of therapeutic agents. These compounds are known for their extensive metabolism by cytochrome P450s, particularly by the CYP3A4 isoform, which catalyzes their N-dealkylation reaction . The compound is also a key structural motif in various bioactive compounds, including pharmaceuticals .

Synthesis Analysis

The synthesis of 4-aminopiperidine derivatives can be achieved through various methods. One approach involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine, which is a key step in producing fluorinated azaheterocycles that serve as bifunctional building blocks for pharmaceutical compounds . Another method for synthesizing 4-aminopiperidine derivatives is the Curtius rearrangement, which is part of an efficient and convenient synthesis pathway that starts from isonipecotate . Additionally, an enantiospecific synthesis of a related compound, (3S,4R)-3-amino-4-ethylpiperidine, has been reported, utilizing an Overman rearrangement as a key step .

Molecular Structure Analysis

The molecular structure and electronic properties of 4-aminopiperidine derivatives have been studied using quantum chemical calculations, including ab initio HF and density functional theory (DFT) calculations. These studies include natural bond orbital (NBO) analysis, which provides insights into atomic charges, electronic exchange interactions, and charge delocalization . Furthermore, the synthesis of a protected derivative of trans-4-aminopiperidine-3-carboxylic acid (APiC) has been reported, which can be incorporated into a helical conformation in β-peptide oligomers .

Chemical Reactions Analysis

The chemical reactivity of 4-aminopiperidine derivatives has been explored in various contexts. For instance, the metabolism of these compounds by cytochrome P450s has been studied, revealing the importance of molecular interactions between the substrates and the active site residues of CYP3A4 . Additionally, the synthesis of 1-heteroaryl-4-aminopiperidine derivatives from heteroaryl chlorides has been achieved using a palladium-catalyzed Buchwald-Hartwig amination reaction, demonstrating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminopiperidine derivatives have been characterized through various spectroscopic techniques, including FTIR and FT-Raman spectroscopy. These studies provide information on vibrational spectra, which are essential for understanding the molecular structure and interactions . The synthesis of N-carboxyanhydride of 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl, a new paramagnetic monomer, also highlights the unique properties of these compounds, such as their suitability for spin labeling .

Scientific Research Applications

Efficient Fmoc Group Removal

4-Methylpiperidine, a relative of 4-Amino-1-methylpiperidine, has been utilized in Solid Phase Peptide Synthesis (SPPS-Fmoc/tBu) for Fmoc group removal. This process is critical for synthesizing peptides with high purity and yield. Notably, using diluted solutions of 4-methylpiperidine enhances environmental and human safety while reducing costs (Rodríguez et al., 2019).

Reductive Amination of Piperidinones

The reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones, closely related to 4-Amino-1-methylpiperidine, yields products with potential applications as analgesics, neuroleptics, and antihistamines. These products demonstrate significant efficacy and are characterized using various spectral techniques (Senguttuvan, Murugavelu, & Nagarajan, 2013).

Synthesis of Novel Ortho-Aminocarbonitriles

1-Methylpiperidin-4-one, a compound similar to 4-Amino-1-methylpiperidine, is used in the synthesis of ortho-aminocarbonitriles and dicyanoanilines, indicating its versatility in chemical reactions (Mojtahedi et al., 2016).

TOAC as a Material Science and Biochemistry Tool

2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a derivative of 4-Amino-1-methylpiperidine, is used in peptides as a β-turn and 310/α-helix inducer. It serves as a rigid electron spin resonance probe and fluorescence quencher, showcasing its applications in material science and biochemistry (Toniolo, Crisma, & Formaggio, 1998).

Metabolism of 4-Aminopiperidine Drugs

4-Aminopiperidines, including 4-Amino-1-methylpiperidine, are metabolized by cytochrome P450s, primarily CYP3A4. Understanding the molecular interactions in this metabolism aids in drug design, offering insights into optimizing drug metabolism (Sun & Scott, 2011).

Safety And Hazards

4-Amino-1-methylpiperidine is classified as dangerous, with hazard statements H226 and H314 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Piperidines, including 4-Amino-1-methylpiperidine, are among the most important synthetic fragments for designing drugs . Recent scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety suggest promising future directions .

properties

IUPAC Name

1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOCUZOKRULSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372116
Record name 4-Amino-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-methylpiperidine

CAS RN

41838-46-4
Record name 4-Amino-1-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41838-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
C Hanna - Toxicology and Applied Pharmacology, 1961 - Elsevier
The oral LD 50 's of Soventol in rats and dogs were 460 and 189 mg/kg, respectively. In the lethal doses central nervous system stimulation was seen, followed by disorientation and …
Number of citations: 4 www.sciencedirect.com
R Neidlein, M Kleiser - Arzneimittel-forschung, 1987 - europepmc.org
… The metabolism of the antihistaminic N-phenyl-N-benzyl-4-amino-1-methylpiperidine (… of Np-hydroxy-phenyl-N-benzyl-4-amino-1-methylpiperidine and of Np-hydroxyphenyl-N-benzyl-4-…
Number of citations: 4 europepmc.org
JU Jin, DH Lee, KH Nam, J Yu, YK Kim, M Goh… - Applied Surface …, 2019 - Elsevier
… Then, 1 g of 4-amino-1-methylpiperidine was slowly added dropwise to the mixture and stirred at room temperature for 24 h. The unreacted 4-amino-1-methylpiperidine and impurities …
Number of citations: 15 www.sciencedirect.com
A Loeser - Arzneimittel-Forschung, 1952 - pubmed.ncbi.nlm.nih.gov
[Animal experiments with Nphenyl-N-benzyl-4-amino-1-methylpiperidine after continuous application] [Animal experiments with Nphenyl-N-benzyl-4-amino-1-methylpiperidine after …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
WB Im, HN Christensen, B Sportés - Biochimica et Biophysica Acta (BBA) …, 1976 - Elsevier
… Furthermore, the effects of 4-amino-1-methylpiperidine-4-carboxylic acid and azaleucine … Maximal protection was observed at a concentration of 8 mM 4-amino-1methylpiperidine-4-…
Number of citations: 19 www.sciencedirect.com
M Xiao, D Cui, Q Yang, Z Liang, G Puxty, H Yu… - Chemical Engineering …, 2021 - Elsevier
… The designer amine 4-amino-1-methylpiperidine (4-A1MPD) is proposed here as a new kinetic promoter which has been investigated alongside a series of aliphatic linear di-amine …
Number of citations: 22 www.sciencedirect.com
M Xiao, D Cui, Q Yang, Z Liang, G Puxty… - International Journal of …, 2019 - Elsevier
… In this work, the chemical speciation of 4-amino-1-methylpiperidine (4-A1MPD) was investigated alongside its linear analogue, N,N-dimethyl-1,3-propanediamine (N,N-DM13PDA). The …
Number of citations: 10 www.sciencedirect.com
VR Neidlein, M Kleiser - Arzneimittel-forschung, 1987 - europepmc.org
… After oral application in Wistar rats the pharmacokinetic properties of N-phenyl-N-benzyl-4-amino-1-methylpiperidine (bamipine) were investigated. The compound is quantitatively …
Number of citations: 2 europepmc.org
L Chen, JL Yap, M Yoshioka, ME Lanning… - ACS medicinal …, 2015 - ACS Publications
… activated by HBTU and then coupled to 4-amino-1-methylpiperidine to deliver amides 35a–g, … condensation of vanillic acid (37) with 4-amino-1-methylpiperidine. Finally, HCl-assisted S …
Number of citations: 91 pubs.acs.org
C De Cespedes, HN Christensen - Biochimica et Biophysica Acta (BBA) …, 1974 - Elsevier
… Effect of valinomycin on the accumulation of [14 C]homoarginine, 4-amino-1-methylpiperidine-4- [14Cl carboxylic acid, lcarboxy- 14 C].2. (methylamino)-isobutyric acid and [3 H ]…
Number of citations: 47 www.sciencedirect.com

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